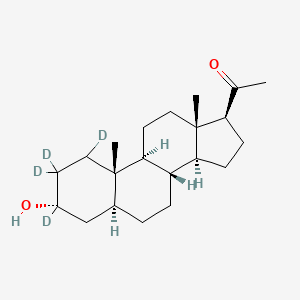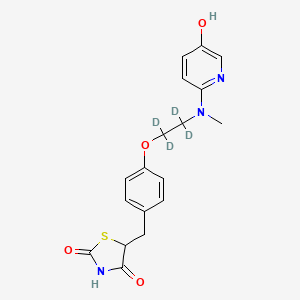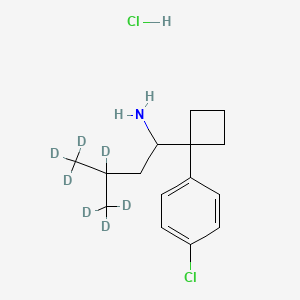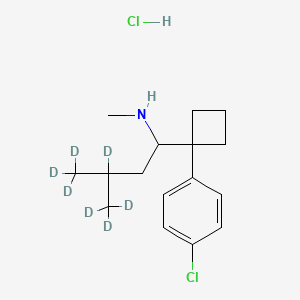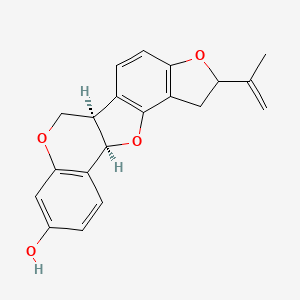
Barbacarpan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbacarpan, also known as this compound, is a naturally occurring organic compound belonging to the class of pterocarpans. It is a yellow crystalline powder with a distinct aromatic odor. This compound is primarily derived from the plant Crotalaria barbata and is known for its various biological activities, including antioxidant, antibacterial, anti-inflammatory, and anticancer properties .
Preparation Methods
Barbacarpan is typically isolated from the chloroform-soluble fraction of an alcoholic extract of the dried aerial parts of Crotalaria barbata . The extraction process involves the following steps:
Solvent Extraction: The dried plant material is subjected to solvent extraction using chloroform or other suitable solvents.
Fractionation: The chloroform extract is then fractionated to isolate the desired compound.
Purification: The isolated compound is purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Barbacarpan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic positions. Halogenation and nitration are common substitution reactions.
Hydrolysis: Hydrolysis of this compound can yield various hydroxy derivatives.
Scientific Research Applications
Barbacarpan has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in various chemical studies due to its well-defined structure and properties.
Biology: It is studied for its biological activities, including its role as an antioxidant, antibacterial, and anti-inflammatory agent.
Medicine: this compound is investigated for its potential anticancer properties and its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Barbacarpan involves its interaction with various molecular targets and pathways. It exerts its effects through the following mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits the growth of bacteria.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Barbacarpan is unique among pterocarpans due to its specific structure and biological activities. Similar compounds include:
Pterocarpan: A class of compounds with similar structural features but different biological activities.
Medicarpin: Another pterocarpan with notable antifungal and anticancer properties.
Homopterocarpin: Known for its ability to induce apoptosis in cancer cells.
This compound stands out due to its distinct aromatic odor and its wide range of biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(1R,12R)-7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-10(2)17-8-14-16(23-17)6-5-12-15-9-22-18-7-11(21)3-4-13(18)20(15)24-19(12)14/h3-7,15,17,20-21H,1,8-9H2,2H3/t15-,17?,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIZRSMIUOYJNY-NUSPTKLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

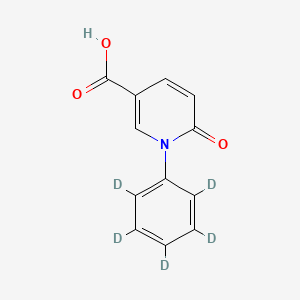
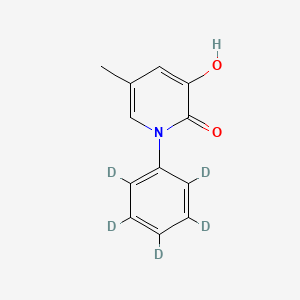
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)
